7H-Indeno[5,6-b]furan
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Overview
Description
7H-Indeno[5,6-b]furan is a heterocyclic compound with the molecular formula C11H8O. It is characterized by a fused ring structure that includes both indene and furan moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indeno[5,6-b]furan typically involves multicomponent reactions (MCRs). One efficient method includes the reaction of diketene and ninhydrin (indane-1,2,3-trione) with primary amines. This process is notable for its operational simplicity, tolerance of various functional groups, and the ability to proceed under uncatalyzed conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable multicomponent reactions that can be adapted for large-scale synthesis. The use of commercially available or easily accessible starting materials makes this process feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7H-Indeno[5,6-b]furan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
7H-Indeno[5,6-b]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 7H-Indeno[5,6-b]furan involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Indeno[1,2-b]furan: Another indene-fused furan with similar structural features.
Indeno[1,2-b]pyrrole: A related compound with a pyrrole ring instead of a furan ring.
Uniqueness: 7H-Indeno[5,6-b]furan is unique due to its specific ring fusion pattern and the presence of both indene and furan moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
3573-32-8 |
---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
7H-cyclopenta[f][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-8-6-10-4-5-12-11(10)7-9(8)3-1/h1-2,4-7H,3H2 |
InChI Key |
AYPVNGCJIWDWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=C3C(=C2)C=CO3 |
Origin of Product |
United States |
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